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Compound of Interest |

Chloromethyl morpholine-4-
Compound Name:
carboxylate
CAS No.: 93765-68-5
Cat. No.: B3038951

Part 1: Executive Summary & Strategic Utility

Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5) is a specialized alkylating agent
primarily employed in medicinal chemistry for the synthesis of bioreversible prodrugs. Unlike
simple alkyl halides, this reagent introduces the morpholin-4-ylcarbonyloxymethyl (MC) moiety.

This moiety serves a dual purpose:

 Lipophilicity Modulation: It masks polar functional groups (carboxylic acids, phenols,
amines), facilitating passive transport across cell membranes.

o Enzymatic Lability: The resulting acyloxyalkyl carbamate linkage is designed to be stable in
aqueous formulations but rapidly hydrolyzed by endogenous esterases in vivo, releasing the
active parent drug, carbon dioxide, formaldehyde, and morpholine.

Chemical Profile
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Property Specification

CAS Number 93765-68-5

Formula CeH10CINOs

Molecular Weight 179.60 g/mol

Appearance Colorless to pale yellow oil
Reactivity Class Soft Alkylating Agent (Electrophile)

-20°C, Inert Atmosphere (Ar/Nz2), Moisture

Storage »
Sensitive

Part 2: Mechanistic Principles

The utility of Chloromethyl morpholine-4-carboxylate relies on its reactivity as a "soft"
electrophile. The chloromethyl group is activated by the adjacent oxygen, but the leaving group
ability of the chloride is moderate.

The Finkelstein Activation Strategy

Direct alkylation with chloromethyl esters can be sluggish and require elevated temperatures,
which may degrade sensitive APIs (Active Pharmaceutical Ingredients). To overcome this,
Sodium lodide (Nal) is frequently used as a nucleophilic catalyst.

« In Situ Activation: Nal reacts with the chloromethyl ester to form the corresponding
iodomethyl ester.

o Enhanced Electrophilicity: The iodide is a superior leaving group compared to chloride (

), accelerating the subsequent attack by the drug nucleophile.

Diagram 1: Reaction Mechanism & Pathway
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Caption: Catalytic cycle showing the in situ activation of the chloromethyl reagent by iodide to
facilitate mild alkylation.

Part 3: Detailed Experimental Protocols
Application 1: Synthesis of Carboxylic Acid Prodrugs

This is the standard protocol for converting an acidic drug (e.g., Diclofenac, Indomethacin) into
its morpholino-carbonyloxymethyl ester.

Reagents & Materials
e Substrate: Carboxylic Acid Drug (1.0 equiv)

Reagent: Chloromethyl morpholine-4-carboxylate (1.2 — 1.5 equiv)

Base: Cesium Carbonate (

) (1.5 — 2.0 equiv) or Potassium Carbonate (

)

Catalyst: Sodium lodide (Nal) (0.1 — 0.5 equiv)

Solvent: Anhydrous DMF or Acetone (0.1 M concentration)

Step-by-Step Protocol
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Activation: In a flame-dried round-bottom flask under Argon, dissolve the Drug-COOH (1.0
equiv) in anhydrous DMF.

Deprotonation: Add

(1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15-30 minutes to ensure
formation of the carboxylate anion.

o Expert Note:

is preferred over

for sterically hindered acids due to the "cesium effect,” which enhances solubility and
nucleophilicity in organic solvents.

Catalyst Addition: Add Nal (0.2 equiv).

Alkylation: Dropwise add Chloromethyl morpholine-4-carboxylate (1.2 equiv).

o Safety: This reagent is a potential alkylating carcinogen. Use a syringe and handle in a
fume hood.

Reaction: Stir the mixture at RT for 4-12 hours. Monitor by TLC or LC-MS.

o Endpoint: Disappearance of the carboxylic acid starting material.

Workup:

o Dilute the reaction mixture with EtOAc (10 volumes).

o Wash with water (
) to remove DMF and inorganic salts.
o Wash with saturated brine (

).

o Dry over anhydrous
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, filter, and concentrate under reduced pressure.

 Purification: Flash column chromatography (typically Hexanes/EtOAc gradients). The product
is often a viscous oil or low-melting solid.

Application 2: Protection of Phenols

Phenolic drugs (e.g., Propofol, Paracetamol) can be derivatized to improve stability or modify
pharmacokinetics.

Modifications to Core Protocol

e Base: Use Sodium Hydride (NaH, 60% dispersion) for less acidic phenols (

).

o Temperature: Phenolate alkylations are faster; often complete within 2—4 hours at RT.

o Solvent: THF is often a suitable alternative to DMF for NaH reactions.

Part 4: Critical Troubleshooting & Optimization
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Issue Probable Cause Corrective Action
Ensure solvents are strictly
) ) anhydrous. The chloromethyl
Low Yield Hydrolysis of reagent

ester hydrolyzes rapidly in the

presence of water.

Sluggish Reaction

Poor nucleophilicity

Increase Nal catalyst load to
1.0 equiv. Switch solvent to
HMPA or DMPU (if

permissible) or use

Side Products

Bis-alkylation (if multiple sites)

Control stoichiometry strictly
(1.05 equiv of reagent).
Perform reaction at 0°C

initially.

Reagent Decomposition

Thermal instability

Do not heat above 60°C. The
reagent may eliminate
formaldehyde at high
temperatures.

Part 5: Workflow Visualization
Diagram 2: Synthesis & Purification Workflow
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Caption: Operational workflow for the synthesis of morpholino-carbonyloxymethyl prodrugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1023%2FA%3A1018973627517
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnrd2468
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1517%2F17425247.3.4.511
https://www.benchchem.com/product/b3038951?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F23371992
https://www.benchchem.com/product/b3038951#using-chloromethyl-morpholine-4-carboxylate-in-organic-synthesis
https://www.benchchem.com/product/b3038951#using-chloromethyl-morpholine-4-carboxylate-in-organic-synthesis
https://www.benchchem.com/product/b3038951#using-chloromethyl-morpholine-4-carboxylate-in-organic-synthesis
https://www.benchchem.com/product/b3038951#using-chloromethyl-morpholine-4-carboxylate-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3038951?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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